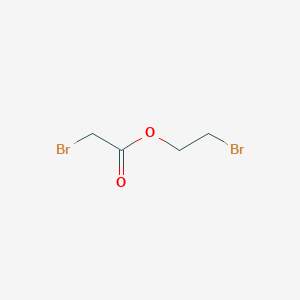
2-Bromoethyl bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoethyl bromoacetate is an organic compound with the molecular formula C4H6Br2O2. It is a colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of two bromine atoms, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromoethyl bromoacetate can be synthesized through the reaction of ethylene glycol with an aqueous solution of hydrogen bromide and acetic acid. The reaction is typically carried out in the presence of a solvent such as toluene, which forms an azeotrope with water but not with this compound . The reaction mixture is heated under reflux conditions to separate toluene and water, and acetic anhydride or acetic acid is added to convert bromoethanol in the reaction mixture to additional this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromoethyl bromoacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Bases: Strong bases such as sodium hydroxide or potassium tert-butoxide are often used in elimination reactions.
Catalysts: Catalysts like zinc or copper can be used to facilitate certain addition reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted esters and ethers can be formed.
Elimination Products: Alkenes are the primary products of elimination reactions.
Addition Products: The addition of reagents like hydrogen bromide can lead to the formation of dibromo compounds.
Applications De Recherche Scientifique
2-Bromoethyl bromoacetate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various drugs and diagnostic agents.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromoethyl bromoacetate involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This reactivity is primarily due to the presence of the bromine atoms, which are good leaving groups, facilitating the formation of carbon-carbon and carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl bromoacetate: Similar in structure but with an ethyl group instead of a bromoethyl group.
Methyl bromoacetate: Contains a methyl group instead of a bromoethyl group.
2-Bromoethyl acetate: Similar but with an acetate group instead of a bromoacetate group.
Uniqueness
2-Bromoethyl bromoacetate is unique due to the presence of two bromine atoms, which enhances its reactivity compared to similar compounds. This makes it particularly useful in reactions requiring strong alkylating agents.
Propriétés
Numéro CAS |
13891-62-8 |
|---|---|
Formule moléculaire |
C4H6Br2O2 |
Poids moléculaire |
245.90 g/mol |
Nom IUPAC |
2-bromoethyl 2-bromoacetate |
InChI |
InChI=1S/C4H6Br2O2/c5-1-2-8-4(7)3-6/h1-3H2 |
Clé InChI |
BDYRVZMWIBIACG-UHFFFAOYSA-N |
SMILES canonique |
C(CBr)OC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


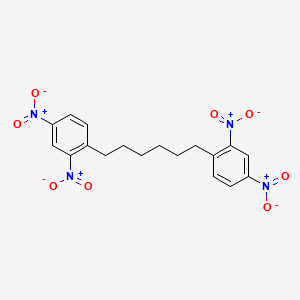

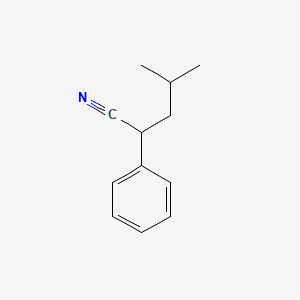
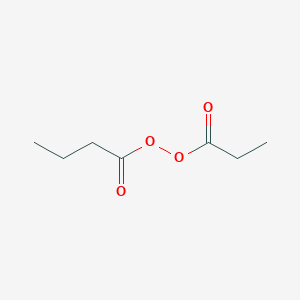
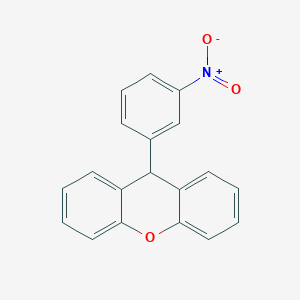
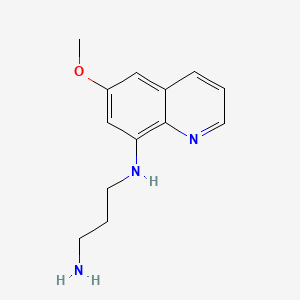
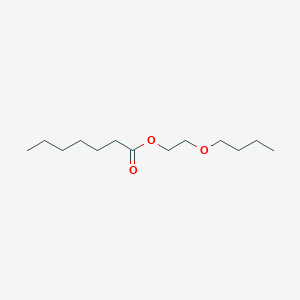
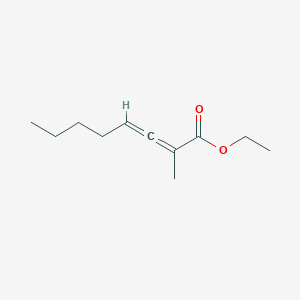
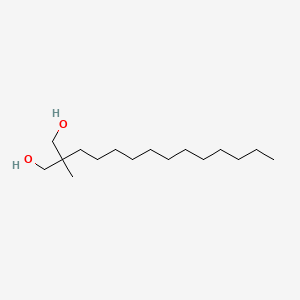
![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)
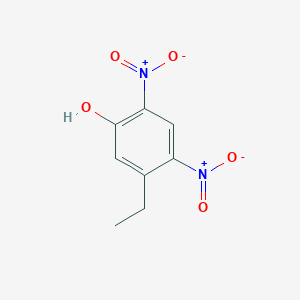


![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)
